alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol

Descripción general

Descripción

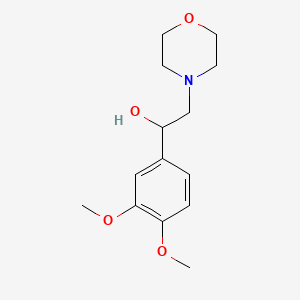

alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a morpholine ring, and an ethanol group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,4-Dimethoxyphenylacetonitrile: This can be achieved through a decarboxylation reaction, followed by an aldoxime reaction and dehydration.

Reduction to 3,4-Dimethoxyphenylethylamine: The nitrile group is reduced to an amine using hydrogenation or other reducing agents.

Formation of this compound: The amine is then reacted with morpholine and an appropriate aldehyde or ketone under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the ethanol group, converting it to an ethyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.

Aplicaciones Científicas De Investigación

alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as an agonist or antagonist at certain adrenergic receptors, influencing physiological processes like heart rate and blood pressure . The compound’s effects are mediated through the modulation of signaling pathways, including the activation or inhibition of second messengers like cyclic AMP (cAMP).

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the morpholine and ethanol groups.

Bevantolol: A beta-1 adrenoceptor antagonist with a similar phenethylamine core structure.

Mescaline: A naturally occurring compound with a similar methoxy-substituted phenyl ring.

Uniqueness

- The presence of the morpholine ring and ethanol group in alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol distinguishes it from other similar compounds, potentially leading to unique pharmacological properties and applications.

Actividad Biológica

Alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to enhance the solubility and permeability of drugs. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit antitumor properties by inhibiting DNA topoisomerase II and disrupting tubulin polymerization. These mechanisms are crucial for cancer cell proliferation and survival .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the nanomolar range, indicating potent activity against specific tumor types .

- Transdermal and Transmucosal Delivery : Studies have suggested that this compound can act as a penetration enhancer for transdermal drug delivery systems, improving the bioavailability of co-administered drugs .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 (leukemia) | 1.0 | Inhibition of DNA Topo II |

| A549 (lung cancer) | 4.1 | Disruption of tubulin polymerization |

| MCF-7 (breast cancer) | 3.0 | Induction of apoptosis |

Case Studies

Several studies have illustrated the efficacy of this compound in animal models:

- Study 1 : In a murine model of leukemia, treatment with the compound resulted in a significant reduction in tumor size compared to controls, with a survival benefit observed in treated animals.

- Study 2 : A study investigating the compound's effects on solid tumors showed enhanced efficacy when used in combination with standard chemotherapy agents.

Pharmacological Profile

The pharmacological profile of this compound indicates a promising candidate for further development:

- Absorption : The compound's lipophilic nature suggests good absorption characteristics when administered orally or transdermally.

- Distribution : Its ability to penetrate biological membranes enhances its potential for systemic distribution.

- Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I and phase II reactions typical for phenolic compounds.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-17-13-4-3-11(9-14(13)18-2)12(16)10-15-5-7-19-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDCPBGVTXOTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCOCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952683 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30332-56-0 | |

| Record name | 4-Morpholineethanol, alpha-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030332560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.